
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various animal models. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were screening compounds for their ability to promote neurogenesis.
Mecanismo De Acción
The exact mechanism of action of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one is not fully understood, but it is thought to act through several different pathways. One of the main pathways is through the activation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a key molecule in cellular metabolism and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the production of NAD+ and improve mitochondrial function, which can help protect against oxidative stress and cell death. 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one is its ability to promote neurogenesis and protect against neuronal cell death, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, there are also several limitations to its use in lab experiments. For example, 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which means that it may need to be administered frequently to maintain its neuroprotective effects.
Direcciones Futuras
There are several potential future directions for research on 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one. One area of interest is in the development of more potent and selective analogs of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one, which could have improved pharmacological properties. Another area of interest is in the development of novel delivery methods for 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Finally, there is also interest in studying the long-term effects of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one in animal models and in clinical trials, to determine its safety and efficacy as a potential therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one involves several steps, including the reaction of 2-benzylphthalazin-1-one with azepane-1-carbonyl chloride, followed by purification and characterization. The yield of the final product is typically around 50%.
Aplicaciones Científicas De Investigación
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has been extensively studied in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to promote neurogenesis, protect against neuronal cell death, and improve cognitive function. 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has also been studied in models of traumatic brain injury and stroke, where it has been shown to reduce brain damage and improve functional outcomes.
Propiedades
IUPAC Name |
4-(azepane-1-carbonyl)-2-benzylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-19-13-7-6-12-18(19)20(22(27)24-14-8-1-2-9-15-24)23-25(21)16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDJVIDJZMAQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
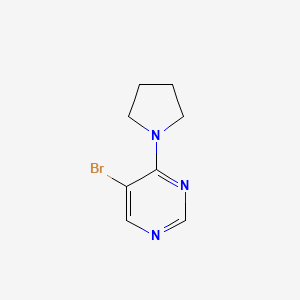

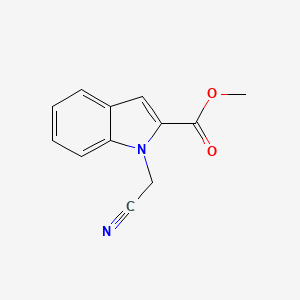

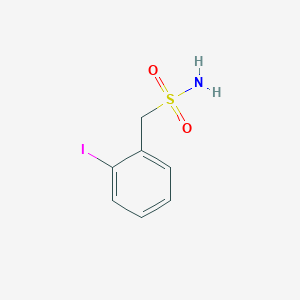
![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
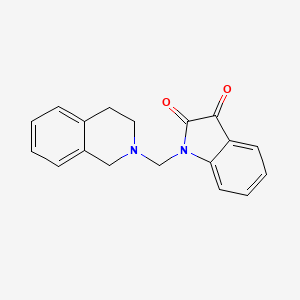
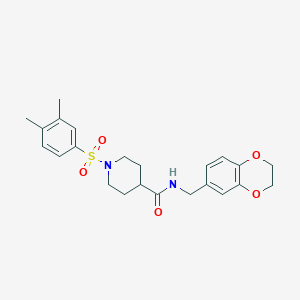


![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)